Benzyl isopropenyl ether

概要

説明

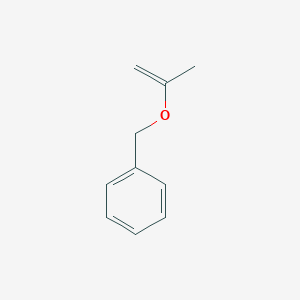

It is a colorless to yellow liquid that is used primarily as a hydroxyl-protecting agent in organic synthesis. The compound is characterized by its ether functional group, which is bonded to a benzyl group and an isopropenyl group.

準備方法

Synthetic Routes and Reaction Conditions: Benzyl isopropenyl ether can be synthesized using the Williamson ether synthesis method. This involves the reaction of benzyl alcohol with isopropenyl bromide in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). The reaction typically proceeds via an S_N2 mechanism, where the alkoxide ion formed from benzyl alcohol attacks the electrophilic carbon of isopropenyl bromide, resulting in the formation of this compound .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperatures to facilitate the reaction .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of this compound can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of benzyl alcohol.

Substitution: The ether linkage in this compound can be cleaved under acidic conditions using hydroiodic acid (HI) or hydrobromic acid (HBr), resulting in the formation of benzyl halides and isopropenyl alcohol.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, OsO4

Reduction: LiAlH4, NaBH4

Substitution: HI, HBr

Major Products Formed:

Oxidation: Benzaldehyde, benzoic acid

Reduction: Benzyl alcohol

Substitution: Benzyl iodide, benzyl bromide

科学的研究の応用

Synthesis and Chemical Reactions

Benzyl isopropenyl ether serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Williamson Ether Synthesis : This method employs this compound as a substrate for the formation of other ethers through nucleophilic substitution reactions. The ether can be generated from alcohols using alkyl halides, making it a valuable reagent in the preparation of more complex structures .

- Oxidative Transformations : Research has demonstrated that this compound can undergo oxidative cleavage to yield aldehydes and ketones. For instance, using hypervalent iodine reagents allows for selective oxidation of benzyl ethers to benzoate esters, which are useful in further synthetic applications .

- Radical Reactions : The compound can also act as a radical precursor in various reactions, facilitating the generation of radical species that can participate in further transformations. This property is particularly useful in polymer chemistry and the synthesis of functionalized materials .

Medicinal Chemistry

This compound derivatives have been investigated for their biological activities:

- S1P Receptor Modulation : Studies have shown that certain benzyl ether derivatives exhibit significant activity as sphingosine-1-phosphate receptor modulators. These compounds have potential therapeutic applications in immunosuppression and treatment of autoimmune diseases due to their ability to selectively activate specific receptor subtypes .

- Antimicrobial Properties : Some derivatives of this compound have been evaluated for antimicrobial activity, demonstrating efficacy against various bacterial strains. This opens avenues for their potential use in developing new antimicrobial agents .

Material Science

In material science, this compound finds applications due to its chemical properties:

- Cross-linking Agents : The compound can be utilized as a cross-linking agent in polymer formulations. Its ability to form covalent bonds with other polymer chains enhances the mechanical properties and thermal stability of the resulting materials .

- Additives in Coatings : this compound derivatives are used as additives in coatings and adhesives to improve performance characteristics such as adhesion and resistance to environmental factors .

Case Studies

Several studies highlight the practical applications of this compound:

- Study on Oxidative Cleavage : A research project demonstrated the use of modified o-iodoxybenzoic acid (IBX) for the oxidation of benzyl ethers, including this compound. The study reported high yields of benzoate esters and aldehydes, showcasing the compound's utility in synthetic pathways .

- Synthesis of Functionalized Compounds : Another investigation focused on synthesizing a series of benzyl ether derivatives with varying substituents. The structure-activity relationship (SAR) studies indicated that modifications at specific positions on the benzene ring significantly influenced biological activity, particularly regarding S1P receptor modulation .

作用機序

The mechanism of action of benzyl isopropenyl ether as a protecting agent involves the formation of a stable ether linkage with hydroxyl groups. This prevents unwanted reactions at the hydroxyl site during subsequent synthetic steps. The protecting group can be selectively removed under specific conditions, such as acidic cleavage, to regenerate the free hydroxyl group . The molecular targets and pathways involved include the formation and cleavage of ether bonds, which are facilitated by the reactivity of the benzyl and isopropenyl groups.

類似化合物との比較

- Benzyl methyl ether

- Benzyl ethyl ether

- Benzyl propyl ether

Comparison: Benzyl isopropenyl ether is unique due to the presence of the isopropenyl group, which imparts distinct reactivity compared to other benzyl ethers. The isopropenyl group allows for additional synthetic transformations, such as polymerization and cross-linking reactions, which are not possible with simpler alkyl ethers . This makes this compound a valuable reagent in the synthesis of complex organic molecules and materials.

生物活性

Benzyl isopropenyl ether (CAS 32783-20-3) is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 148.21 g/mol. The structure features a benzyl group attached to an isopropenyl ether moiety, which may contribute to its biological properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antiparasitic Activity : Research indicates that compounds with similar structures exhibit antiparasitic effects against organisms such as Trypanosoma cruzi and Leishmania brasiliensis. For instance, structural modifications in related ethers have shown varying degrees of potency, suggesting that the presence of specific functional groups can enhance activity against these parasites .

- Antimicrobial Properties : The ether's structural characteristics may also confer antimicrobial properties. Ethers in general have been studied for their bactericidal and fungicidal activities, which could extend to this compound .

Antiparasitic Activity

A study focusing on the antiparasitic activities of various analogues found that benzyl derivatives often displayed significant activity against T. cruzi epimastigotes. For example, modifications to the benzyl group can lead to compounds with IC50 values indicating effective inhibition at low concentrations. In related compounds, IC50 values ranged from 3.8 μM to 51.1 μM depending on structural variations .

| Compound | IC50 (μM) | Selectivity Index |

|---|---|---|

| This compound | TBD | TBD |

| 3-Methylbutanoic acid ester | 4.2 | 6.7 |

| Furan-2-carboxylic acid ester | 3.8 | 7.9 |

Antimicrobial Activity

While specific data on this compound's antimicrobial efficacy is limited, related studies have demonstrated that similar compounds exhibit significant antibacterial and antifungal actions. The presence of the ether functionality can enhance interaction with microbial membranes, leading to increased permeability and cell death .

Case Studies and Research Findings

Several studies have explored the biological activities of benzyl-derived compounds:

- Antiparasitic Efficacy : In a comparative study, various benzyl ethers were synthesized and evaluated for their activity against T. cruzi. The results indicated that modifications in the alkyl chain length and branching significantly affected potency, with some derivatives showing enhanced selectivity over existing treatments like Benznidazole .

- Antimicrobial Investigations : A review highlighted the importance of oxime ethers in drug development, noting that compounds with similar structures to this compound have been tested for their antifungal and antibacterial properties. These findings suggest potential avenues for further research into the efficacy of this compound in treating infections .

特性

IUPAC Name |

prop-1-en-2-yloxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-9(2)11-8-10-6-4-3-5-7-10/h3-7H,1,8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIFHFFOAEFKJJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80340037 | |

| Record name | Benzyl isopropenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32783-20-3 | |

| Record name | Benzyl isopropenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Benzyl Isopropenyl Ether considered useful in organic synthesis?

A1: this compound serves as a versatile protecting group for compounds with multiple hydroxy groups [, ]. It also acts as an acetone enolate equivalent in various reactions []. This dual functionality makes it a valuable tool for building complex molecules.

Q2: Can you elaborate on the use of this compound in Heck reactions?

A2: Research demonstrates that this compound participates in Palladium-catalyzed Heck reactions with aryl bromides []. Interestingly, while the initial reaction yields a mixture of isomers, subsequent hydrolysis leads to the selective formation of 1-arylpropanones. This two-step process showcases the utility of this compound in generating specific ketone derivatives.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。